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molecular formula C20H18 B1583854 1,4-Dimethyl-2,5-diphenylbenzene CAS No. 20260-22-4

1,4-Dimethyl-2,5-diphenylbenzene

Cat. No. B1583854
M. Wt: 258.4 g/mol
InChI Key: TUSIRMATSRRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09431145B2

Procedure details

2′,5′-Dimethyl-1,1′:4′,1″-terphenyl (180.9 g) was dissolved in pyridine (4296 mL), water (405 mL) was added and the reaction mixture heated to 90° C. Potassium permanganate (KMnO4) (516 g, Sigma-Aldrich) was carefully added and refluxing continued. Additional KMnO4 (235 g) and water (677 mL) were added every 30 minutes for 2 hours. Once addition was complete, refluxing was continued for 18 hours. The reaction mixture was filtered hot through a celite pad, washing the filter cake with boiling water (3×2000 mL). The filtrates were concentrated to remove most of the pyridine before adjusting to pH-1 with concentrated hydrochloric acid. The solids were collected by vacuum filtration, washed with water (2×1400 mL) and dried to give a cream solid. The solid was then refluxed in ethyl acetate (840 mL), cooled, collected by vacuum filtration and washed with ethyl acetate (2×233 mL) to give the product as a cream solid. Yield; 183.8 g.
Quantity
180.9 g
Type
reactant
Reaction Step One
Quantity
4296 mL
Type
solvent
Reaction Step One
Name
Quantity
405 mL
Type
reactant
Reaction Step Two
Quantity
516 g
Type
reactant
Reaction Step Three
Name
Quantity
235 g
Type
reactant
Reaction Step Four
Name
Quantity
677 mL
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)C(C)=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:21].[Mn]([O-])(=O)(=O)=[O:23].[K+].[C:28]([O:31]CC)(=[O:30])[CH3:29]>N1C=CC=CC=1>[C:8]1([C:6]2[C:29]([C:28]([OH:31])=[O:30])=[CH:4][C:3]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:2]([C:1]([OH:23])=[O:21])[CH:7]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
180.9 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)C1=CC=CC=C1)C)C1=CC=CC=C1
Name
Quantity
4296 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
405 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
516 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
235 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
677 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
840 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot through a celite pad
WASH
Type
WASH
Details
washing the filter cake with boiling water (3×2000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the pyridine
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (2×1400 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a cream solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
WASH
Type
WASH
Details
washed with ethyl acetate (2×233 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CC(=C(C1)C(=O)O)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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